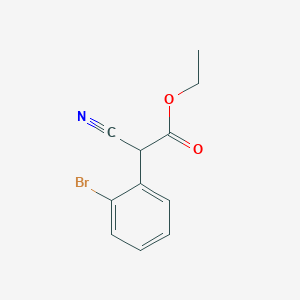

Ethyl 2-(2-bromophenyl)-2-cyanoacetate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVZHVARRDRHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683220-26-0 | |

| Record name | ethyl 2-(2-bromophenyl)-2-cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Substituted Cyanoacetates As Synthetic Intermediates

Aryl-substituted cyanoacetates, including Ethyl 2-(2-bromophenyl)-2-cyanoacetate, are highly prized as synthetic intermediates or "building blocks" in medicinal chemistry and materials science. csmres.co.uknih.gov Their value stems from the presence of multiple reactive centers, which allow for the construction of complex molecular architectures.

The α-aryl cyanoacetate (B8463686) framework is a key component in the synthesis of a wide array of biologically active compounds and important pharmaceutical precursors. researchgate.net These intermediates provide efficient pathways to valuable molecules such as:

β-Amino Acids: Crucial components of peptides and various pharmaceuticals.

Arylacetic Acids: A structural motif found in many non-steroidal anti-inflammatory drugs (NSAIDs).

Amino Alcohols: Important chiral ligands and key structural elements in many drug molecules.

Heterocycles: The core structures of countless pharmaceuticals, including anticonvulsants like ethosuximide (B1671622) and purine (B94841) derivatives such as caffeine (B1668208) and theophylline. wikipedia.org

The ability to introduce an aryl group at the α-position of a cyanoacetate ester is a powerful tool for chemists. This structural feature allows for the creation of a quaternary carbon center, adding three-dimensional complexity to molecules, which is often crucial for biological activity. organic-chemistry.org The versatility of the cyano and ester groups, which can be readily hydrolyzed, reduced, or otherwise transformed, further enhances the synthetic utility of these compounds, making them indispensable in modern drug discovery and organic synthesis. e3s-conferences.org

Structural Framework and Inherent Reactivity Profile

The molecular structure of Ethyl 2-(2-bromophenyl)-2-cyanoacetate contains three key functional groups that dictate its chemical behavior: an ethyl ester, a nitrile (cyano group), and a 2-bromophenyl substituent attached to the α-carbon.

| Property | Data |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| IUPAC Name | This compound |

| Molar Mass | 268.11 g/mol |

| Key Functional Groups | Ester, Nitrile, Aryl Bromide |

The inherent reactivity of this compound is multifaceted:

The α-Carbon: The carbon atom situated between the electron-withdrawing nitrile (-CN) and ester (-COOEt) groups is highly activated. This makes the attached proton (in its precursor) acidic and easily removed by a base to form a stabilized carbanion (enolate). This nucleophilic center is the site of the key arylation reaction that forms the title compound.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for significant molecular diversification.

The Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to an alcohol or undergo transesterification.

The 2-Bromophenyl Group: The bromine atom on the phenyl ring serves as a reactive site for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of additional substituents and the construction of more complex biaryl or other elaborated structures.

This combination of reactive sites makes this compound a highly adaptable intermediate, enabling sequential, regioselective modifications at different points in the molecule.

Mechanistic and Theoretical Investigations of Ethyl 2 2 Bromophenyl 2 Cyanoacetate Reactivity

Elucidation of Reaction Mechanisms

The reactivity of Ethyl 2-(2-bromophenyl)-2-cyanoacetate is centered around the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbon and the nitrile carbon.

Transition State Analysis in Key Transformations

In the absence of direct experimental or computational data for this compound, transition state analysis for its key reactions, such as alkylation or condensation, can be projected from studies on similar α-aryl cyanoacetates. For instance, in a base-mediated alkylation, the reaction would proceed through a carbanionic intermediate. The transition state for the formation of this carbanion would involve the abstraction of the α-proton by a base. The energy of this transition state is influenced by the stability of the resulting carbanion, which in this case is significantly stabilized by resonance delocalization onto the cyano and ester groups.

Role of Intermediates in Complex Reaction Pathways

The primary intermediate in many reactions of this compound is the corresponding carbanion, formed by deprotonation of the α-carbon. libretexts.org This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions, including:

Alkylation Reactions: The carbanion can readily attack alkyl halides to form α-alkylated products.

Knoevenagel Condensation: Reaction with aldehydes and ketones, typically under basic conditions, proceeds through the carbanion attacking the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product.

Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

The stability of this carbanion intermediate is crucial. It is stabilized by the inductive effect of the electronegative nitrogen and oxygen atoms and, more significantly, by resonance, where the negative charge is delocalized over the cyano and ester functionalities. The 2-bromophenyl group can exert both steric and electronic effects on the stability and reactivity of this intermediate.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Key parameters that would be obtained from such calculations include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap would be indicative of the molecule's kinetic stability.

Charge Distribution: Atomic charges (e.g., Mulliken or NBO charges) would highlight the most electron-rich and electron-deficient sites, predicting sites for nucleophilic and electrophilic attack.

| Calculated Property | Anticipated Finding for this compound |

|---|---|

| Optimized Geometry | The 2-bromophenyl group would likely be twisted out of the plane of the cyano and ester groups to minimize steric hindrance. |

| Highest Occupied Molecular Orbital (HOMO) | Likely localized on the phenyl ring and the C-Br bond. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Expected to be distributed over the electron-withdrawing cyano and ester groups. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the nitrogen of the cyano group and the oxygens of the ester group; positive potential (blue) around the α-hydrogen. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. libretexts.org Due to the presence of several rotatable single bonds (e.g., Cα-C(phenyl), C-O, and O-CH2), the molecule can adopt various conformations. A study on the conformational properties of ethyl cyanoacetate (B8463686) itself has shown the existence of different conformers. niscpr.res.in

MD simulations would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation Run: Solving Newton's equations of motion for all atoms over a period of time, generating a trajectory of atomic positions.

Analysis: Analyzing the trajectory to identify the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule.

This analysis would be particularly important in understanding how the orientation of the 2-bromophenyl ring affects the accessibility of the reactive sites.

| Simulation Parameter | Objective in the Study of this compound |

|---|---|

| Potential Energy Surface Scan | To identify low-energy conformers by systematically rotating key dihedral angles. |

| Root Mean Square Deviation (RMSD) | To assess the stability of the molecule's conformation over the simulation time. |

| Radial Distribution Functions (RDFs) | To understand the solvation structure around the molecule if a solvent is included. |

Reactivity Prediction and Pathway Profiling

Computational methods can be used to predict the reactivity of this compound and to profile potential reaction pathways. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate structural features with reactivity or biological activity.

For reaction pathway profiling, computational techniques can be used to:

Locate Transition States: Identify the transition state structures for proposed reaction mechanisms.

Calculate Activation Energies: Determine the energy barriers for different reaction pathways, allowing for the prediction of the most favorable route.

Model Reaction Intermediates: Investigate the stability and electronic structure of intermediates along the reaction coordinate.

By comparing the activation energies for competing pathways, it is possible to predict the major products of a reaction under specific conditions. For example, in a reaction with a species that could act as both a nucleophile and a base, comparing the activation energies for nucleophilic addition versus proton abstraction would predict the likely outcome.

Spectroscopic Studies for Mechanistic Insights (excluding basic identification)

No specific spectroscopic studies aimed at elucidating the reaction mechanisms of this compound have been found in the reviewed scientific literature. While routine spectroscopic methods (NMR, IR, Mass Spectrometry) are undoubtedly used for the basic identification and characterization of this compound and its products, advanced applications of these techniques for mechanistic insights—such as in-situ reaction monitoring to detect transient intermediates or the use of isotopic labeling studies—have not been reported.

Kinetic Studies of Key Transformations

Similarly, a thorough search of scientific databases reveals an absence of published kinetic studies on the key transformations of this compound. Data pertaining to reaction rates, determination of rate laws, activation energies, and the influence of catalysts or reaction conditions on the kinetics of its reactions are not available. Such studies are crucial for a quantitative understanding of a compound's reactivity and for optimizing synthetic protocols.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of α-aryl-α-cyanoacetates, including Ethyl 2-(2-bromophenyl)-2-cyanoacetate, is a focal point for the development of advanced catalytic systems. A primary objective is to achieve high levels of enantioselectivity, which is crucial for the synthesis of biologically active molecules. Future research will likely concentrate on the design and application of novel chiral catalysts that can effectively control the stereochemistry at the quaternary carbon center.

One promising avenue is the use of chiral N,N'-dioxide/metal complexes, which have shown efficacy in the enantioselective hydroxyamination of α-aryl-α-cyanoacetates. nih.gov Further exploration of different metal centers and ligand architectures could lead to catalysts with improved activity and selectivity for a broader range of substrates. Additionally, the development of organocatalysts presents a metal-free alternative, aligning with the principles of green chemistry.

The table below outlines potential catalytic systems for future investigation in the synthesis of chiral derivatives of this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Metal Complexes | High turnover numbers, potential for high enantioselectivity. | Exploration of various transition metals and ligand designs. |

| Organocatalysts | Metal-free, lower toxicity, often readily available. | Design of new chiral scaffolds and optimization of reaction conditions. |

| Phase-Transfer Catalysts | Mild reaction conditions, suitable for industrial scale-up. | Development of novel chiral cations for asymmetric transformations. researchgate.net |

| Biocatalysts (Enzymes) | High specificity, environmentally benign. | Enzyme screening and engineering for specific substrate recognition. |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. wjpmr.com For the synthesis involving this compound, future research will emphasize the adoption of more sustainable practices to minimize environmental impact.

A key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. bohrium.com Water, supercritical fluids, and bio-based solvents are being investigated for their potential to reduce pollution and facilitate easier product separation and catalyst recycling. bohrium.comnih.govbioplasticsmagazine.com The development of solvent-free reaction conditions is another important goal, often achieved through mechanochemistry or microwave-assisted synthesis. nih.gov

The following table summarizes green chemistry approaches applicable to the synthesis and derivatization of this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Use of Green Solvents | Employing solvents like water, ethanol, or ionic liquids. nih.gov | Reduced toxicity and environmental pollution. bohrium.com |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often using grinding or microwave irradiation. nih.gov | Minimized waste, increased reaction rates. |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric quantities. | Higher atom economy, reduced waste. |

| Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduced reliance on fossil fuels. |

Advanced Computational Modeling for De Novo Reaction Design

Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and designing novel synthetic pathways. rjptonline.org For reactions involving this compound, advanced computational modeling can provide deep insights into reaction mechanisms, transition states, and the origins of selectivity.

Future research will likely employ Density Functional Theory (DFT) and other quantum mechanical methods to model complex reactions, such as the Knoevenagel condensation, which is a key reaction for cyanoacetate (B8463686) derivatives. researchgate.netnih.gov This computational approach can help in the rational design of catalysts and the optimization of reaction conditions to achieve desired outcomes. researchgate.net Machine learning and artificial intelligence are also emerging as powerful tools for predicting the success of chemical reactions and for de novo design of synthetic routes. eurekalert.orgmit.eduarxiv.org

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way new molecules are discovered and optimized. researchgate.net Automated flow chemistry platforms, in particular, offer precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. syrris.comacs.orgnih.gov

Future work will focus on integrating the synthesis and derivatization of this compound into such automated systems. This will enable high-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and efficient scale-up of promising compounds. syrris.com The data-rich environment of automated synthesis also provides valuable input for machine learning algorithms to further refine and predict reaction outcomes. researchgate.net

Applications in Advanced Materials Science Research

The unique electronic and structural properties imparted by the bromo- and cyano-substituents make this compound and its derivatives promising building blocks for advanced materials. The presence of a halogen atom can influence the molecular packing and electronic properties of organic semiconductors. researchgate.net

Future research in materials science will explore the incorporation of this compound into novel organic electronic materials. Derivatives of bromophenyl malononitrile, a related class of compounds, have been investigated for their optical and electrical characteristics. ontosight.ai The potential for creating new dyes, pigments, and functional polymers will be a significant area of investigation. ontosight.ai The field of organic electronics, which seeks to use organic materials in devices like flexible solar panels and sensors, could benefit from the development of new materials derived from this compound. wallenberg.org

Q & A

Basic Research Question

- Key Methods :

- Transition metal-catalyzed coupling : A method adapted from similar bromophenyl derivatives involves reacting ethyl bromocyanoacetate with 2-bromophenylboronic acid using tris(2-phenylpyridinato-N,C²′)iridium(III) under visible light irradiation in dimethoxyethane (DME) .

- Three-component reactions : Catalyst-free reactions of benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives under reflux conditions (e.g., ethanol, 80°C) yield structurally complex cyanoacetates .

- Critical Parameters :

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Transition metal coupling | Ir(ppy)₃ | DME | 78–85 | High | |

| Three-component reaction | None | Ethanol | 65–72 | Moderate |

What purification and characterization techniques are most effective for isolating this compound?

Basic Research Question

- Purification :

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) effectively separates the target compound from by-products .

- Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >95% purity .

- Characterization :

- NMR : ¹H NMR (CDCl₃) shows distinct peaks for the ethyl ester (δ 1.3–1.4 ppm, triplet), cyano group (δ 3.8 ppm, singlet), and bromophenyl aromatic protons (δ 7.2–7.6 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 293.02 (M+H⁺) .

How does this compound participate in photophysical applications, and what host-guest systems optimize its performance?

Advanced Research Question

- Photoluminescence and ASE :

- Optimization :

How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Advanced Research Question

- Root Causes :

- Mitigation Strategies :

- In situ monitoring : Use thin-layer chromatography (TLC) to track reaction progress and optimize stopping points .

- Additives : Silver carbonate (Ag₂CO₃) scavenges bromide ions, suppressing side reactions in metal-catalyzed routes .

What advanced methodologies suppress racemization during derivatization of this compound in peptide synthesis?

Advanced Research Question

- Racemization-Free Coupling :

Q. Table 2: Racemization Suppression Efficiency

| Reagent | Solvent | Temp (°C) | Racemization (%) | Reference |

|---|---|---|---|---|

| Boc-Oxyma | DCM | 0 | <1 | |

| Traditional EDCI | DMF | 25 | 5–8 |

What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

- Reactivity Drivers :

- Electron-withdrawing groups : The cyano and bromine atoms polarize the α-carbon, enhancing its electrophilicity for SN₂ attacks .

- Steric effects : The 2-bromophenyl group creates steric hindrance, favoring para-substitution in aromatic reactions .

- Experimental Validation :

- Kinetic studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) confirm the rate-limiting role of bromide leaving-group departure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.